
3-Fluoro-5-methylphenethyl oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-methylphenethyl oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylphenethyl oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoro-5-methylphenethylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize environmental impact.
化学反応の分析
Types of Reactions
3-Fluoro-5-methylphenethyl oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxazole N-oxides
Reduction: Oxazoline derivatives
Substitution: Various substituted oxazole derivatives depending on the reagents used
科学的研究の応用
3-Fluoro-5-methylphenethyl oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-Fluoro-5-methylphenethyl oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The oxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-methylphenethyl oxazole-4-carboxylate
- 3-Chloro-5-methylphenethyl oxazole-4-carboxylate
- 3-Fluoro-5-ethylphenethyl oxazole-4-carboxylate
Uniqueness
3-Fluoro-5-methylphenethyl oxazole-4-carboxylate is unique due to the presence of both the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric properties and binding interactions.
This compound’s unique combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.
特性
分子式 |
C13H12FNO3 |
|---|---|
分子量 |
249.24 g/mol |
IUPAC名 |
2-(3-fluoro-5-methylphenyl)ethyl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12FNO3/c1-9-4-10(6-11(14)5-9)2-3-18-13(16)12-7-17-8-15-12/h4-8H,2-3H2,1H3 |
InChIキー |
RHUPZZMPDWUKSD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)F)CCOC(=O)C2=COC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)
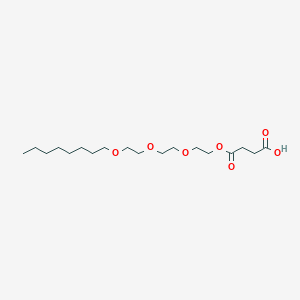

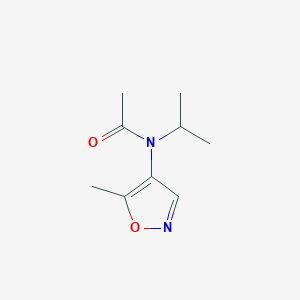
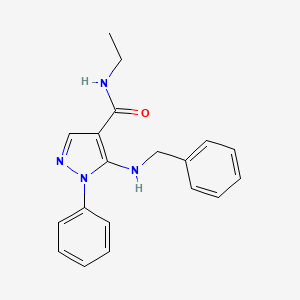
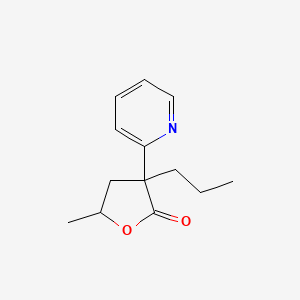
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)

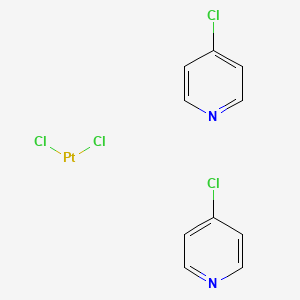


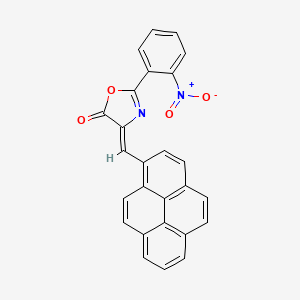
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)

